Cas no 19731-91-0 (2-methyl-3-phenylbutanoic acid)
2-methyl-3-phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-3-phenylbutanoic acid
- benzenepropanoic acid, alpha,beta-dimethyl-
- α,β-Dimethylhydrocinnamic acid
- 2-METHYL-3-PHENYLBUTYRIC ACID
- SCHEMBL585192
- Benzenepropanoic acid, .alpha.,.beta.-dimethyl-
- 19731-91-0
- 2-Methyl-3-phenylbutanoic acid #
- alpha,beta-Dimethyl-hydrocinnamic acid
- HYDROCINNAMIC ACID, alpha,beta-DIMETHYL-
- DTXSID30941492
- NRYIIIVJCVRSSH-UHFFFAOYSA-N
- alpha beta Dimethyl hydro cinnamic acid
- Hydrocinnamic acid, .alpha.,.beta.-dimethyl-
- AKOS017517976
- EN300-1862474
- .alpha.,.beta.-Dimethyl-hydrocinnamic acid
- alpha,beta-Dimethylhydrocinnamic acid
-
- Inchi: 1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)
- InChI Key: NRYIIIVJCVRSSH-UHFFFAOYSA-N
- SMILES: OC(C(C)C(C)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
2-methyl-3-phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1862474-0.05g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1862474-0.1g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1862474-0.25g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1862474-0.5g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1862474-1.0g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1862474-2.5g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1862474-5.0g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1862474-10.0g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1862474-1g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1862474-5g |
2-methyl-3-phenylbutanoic acid |
19731-91-0 | 5g |
$1614.0 | 2023-09-18 |
2-methyl-3-phenylbutanoic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-methyl-3-phenylbutanoic acid
Introduction to 2-methyl-3-phenylbutanoic acid (CAS No. 19731-91-0)
2-methyl-3-phenylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 19731-91-0, is a significant organic compound with a rich structural framework that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a butanoic acid backbone substituted with a methyl group at the second carbon and a phenyl group at the third carbon, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural configuration of 2-methyl-3-phenylbutanoic acid imparts it with distinct reactivity patterns, making it a versatile building block in medicinal chemistry. The presence of both an acidic carboxyl group and an aromatic phenyl ring allows for diverse functionalization strategies, enabling the construction of complex molecules with potential therapeutic applications. This compound has been explored in the development of novel drug candidates, particularly in the realm of enzyme inhibition and receptor modulation.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 2-methyl-3-phenylbutanoic acid as a scaffold for drug design. Studies have demonstrated its potential in targeting enzymes involved in metabolic pathways relevant to neurological disorders, inflammation, and cancer. The phenyl group, in particular, contributes to favorable interactions with biological targets due to its hydrophobicity and ability to engage in π-stacking interactions, which are crucial for binding affinity and specificity.
In the context of modern drug discovery, 2-methyl-3-phenylbutanoic acid has been incorporated into libraries of compounds screened for their pharmacological activity. Its structural features make it an attractive candidate for further derivatization, allowing chemists to fine-tune its properties for optimal biological efficacy. For instance, modifications at the carboxyl group can enhance solubility and metabolic stability, while alterations at the phenyl ring can improve binding affinity to specific protein targets.
The synthesis of 2-methyl-3-phenylbutanoic acid typically involves multi-step organic reactions, including Grignard reactions, Friedel-Crafts acylations, and esterifications. These synthetic pathways highlight the compound's utility as a precursor in industrial-scale production. The efficiency and scalability of these synthetic routes are critical for ensuring a consistent supply of high-quality material for research and development purposes.
From a biochemical perspective, 2-methyl-3-phenylbutanoic acid has been studied for its potential role in modulating metabolic pathways. Research indicates that derivatives of this compound may influence key enzymes such as cytochrome P450 monooxygenases and acetyl-CoA synthetases, which are involved in detoxification processes and energy metabolism. Such insights are valuable for developing therapeutic strategies targeting metabolic disorders.
The pharmacokinetic properties of 2-methyl-3-phenylbutanoic acid have also been examined to assess its suitability as a drug candidate. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, providing critical data for optimizing drug delivery systems. The compound's moderate lipophilicity and good solubility profile suggest potential for oral administration and systemic distribution.
In conclusion, 2-methyl-3-phenylbutanoic acid (CAS No. 19731-91-0) represents a compelling subject of study in pharmaceutical chemistry due to its structural versatility and functional attributes. Its role as an intermediate in drug synthesis underscores its importance in advancing therapeutic solutions across various disease areas. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow further.
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